![molecular formula C19H19BrN2O2S B3014039 3-(4-溴-3-甲基苯基)-10-甲氧基-2-甲基-5,6-二氢-2H-2,6-甲烷苯并[g][1,3,5]恶二唑环辛-4(3H)-硫酮 CAS No. 1019149-39-3](/img/structure/B3014039.png)

3-(4-溴-3-甲基苯基)-10-甲氧基-2-甲基-5,6-二氢-2H-2,6-甲烷苯并[g][1,3,5]恶二唑环辛-4(3H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

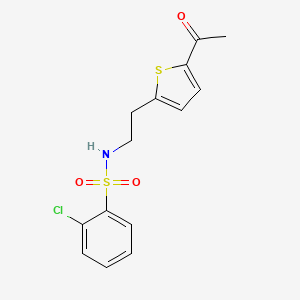

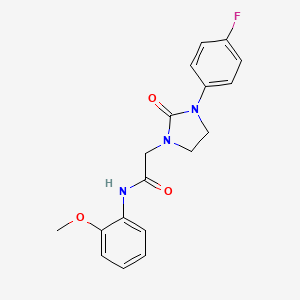

The compound "3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" is a member of the 1,3,4-oxadiazole-2-thione family. These compounds have been the subject of various studies due to their diverse biological activities and potential applications in medicinal chemistry. The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring system, which has been shown to exhibit interesting pharmacological properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole-2-thione derivatives involves the reaction of aromatic acids via esterification, ammonolysis, and cyclization. Additionally, the reaction of 4 with 2-cyano-4'-bromomethyl biphenyl has been reported to yield novel compounds with potent bioactivities .

Molecular Structure Analysis

The crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones have been investigated, revealing variations in the solid-state molecular packing arrangement. The V-shaped methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones and the close to planar methoxyphenylethyl-systems exhibit distinct packing arrangements, influenced by hydrogen bonding and various intermolecular contacts .

Chemical Reactions Analysis

The compound "3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" has been synthesized through various chemical reactions, including acylation, cyclization, and coupling reactions. These reactions have led to the formation of novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole-2-thione derivatives have been evaluated, confirming their structural characteristics through spectral analysis using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, the biological activities of these compounds have been investigated, showing promising anticancer and antibacterial activities .

These findings highlight the potential of "3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" and related compounds for further exploration in medicinal chemistry and drug development.

References:

- Similarities and differences in the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones

- A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide: stable sydnone iminium N-oxides.

- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation

- Synthesis and Characterization of 1,3,4-Oxadiazole-2-thione Derivatives

- Novel 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives: promising anticancer agents.

科学研究应用

合成和化学转化

- Sedova 等人(2017 年)的一项研究讨论了通过 Biginelli 缩合过程制备与所讨论化学物质相似的化合物。这些化合物在 DMSO 溶液中发生异构化,突出了在特定条件下可能发生的显着转化 Sedova 等人(2017 年)。

- Gumus 等人(2019 年)专注于相关化合物的晶体结构和 Hirshfeld 表面分析,深入了解了分子排列和在材料科学中的潜在应用 Gumus 等人(2019 年)。

潜在的生物学应用

- Salama(2020 年)探讨了新衍生物的合成及其生物活性。尽管没有直接研究特定的化学物质,但对相似结构的研究可能会为潜在的生物学应用提供基础理解 Salama(2020 年)。

- Khan 等人(2014 年)研究了甲氧基苄基和甲氧基苯乙基-1,3,4-恶二唑-硫酮的晶体堆积。这项研究可能与了解所讨论化学物质的结构性质有关 Khan 等人(2014 年)。

其他相关研究

- 其他研究已经检查了各种衍生物和相关化合物,这些化合物可以间接深入了解指定化学物质的应用和性质。这些研究包括对合成方法、结构表征和潜在药理活性的研究 Tumosienė 等人(2012 年)、Rajanarendar 等人(2008 年)和 Saleh 等人(2004 年)。

属性

IUPAC Name |

10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2S/c1-11-9-12(7-8-14(11)20)22-18(25)21-15-10-19(22,2)24-17-13(15)5-4-6-16(17)23-3/h4-9,15H,10H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMRVMUJXADURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)

![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)

![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B3013979.png)